molecular formula C22H17NO B14001177 N-(2-(9H-fluoren-9-ylidenemethyl)phenyl)acetamide CAS No. 2311-83-3

N-(2-(9H-fluoren-9-ylidenemethyl)phenyl)acetamide

Cat. No.: B14001177
CAS No.: 2311-83-3
M. Wt: 311.4 g/mol
InChI Key: APEYSGYXVOGZJC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- typically involves the reaction of fluorenone with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The fluorenylidene moiety is known to participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- can be compared with other similar compounds, such as:

The uniqueness of Acetamide,n-[2-(9h-fluoren-9-ylidenemethyl)phenyl]- lies in its specific structural features and the resulting chemical and physical properties that make it suitable for various applications in research and industry.

Properties

CAS No.

2311-83-3

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(fluoren-9-ylidenemethyl)phenyl]acetamide

InChI

InChI=1S/C22H17NO/c1-15(24)23-22-13-7-2-8-16(22)14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-14H,1H3,(H,23,24)

InChI Key

APEYSGYXVOGZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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